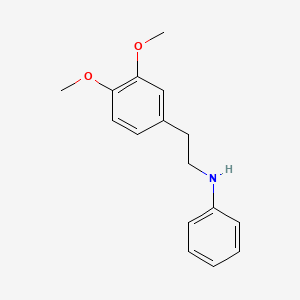
N-(3,4-Dimethoxyphenethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethoxyphenethyl)aniline is an organic compound with the molecular formula C16H19NO2 It is a derivative of aniline, where the aniline nitrogen is bonded to a 3,4-dimethoxyphenethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3,4-Dimethoxyphenethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with aniline in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dimethoxyphenethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethoxyphenethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3,4-Dimethoxyphenethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-Methylaniline: Another aniline derivative with a methyl group instead of the 3,4-dimethoxyphenethyl group.
4-Ethylaniline: A related compound with an ethyl group on the aniline nitrogen.
Uniqueness
N-(3,4-Dimethoxyphenethyl)aniline is unique due to the presence of the 3,4-dimethoxyphenethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aniline derivatives and contributes to its specific applications and reactivity .
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
InChI-Schlüssel |
JBMXPZNVLCWVGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















